3-(Fluoromethyl)cyclopentan-1-one
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Overview
Description
3-(Fluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H9FO It is a fluorinated derivative of cyclopentanone, characterized by the presence of a fluoromethyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclopentanone derivatives. For instance, the fluoromethylation of cyclopentanone can be carried out using fluoromethylating agents under controlled conditions . Another method involves the use of fluorinated reagents in the presence of catalysts to achieve the desired fluoromethylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient fluoromethylation .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Fluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 3-(Fluoromethyl)cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(fluoromethyl)cyclopentan-1-one: This compound has two fluoromethyl groups, making it more fluorinated compared to 3-(Fluoromethyl)cyclopentan-1-one.
3-(Fluoromethyl)cyclopentan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific fluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(fluoromethyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPCVPDBJOLAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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